molecular formula C18H19N5O2 B2881752 N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361871-36-3

N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide

Katalognummer B2881752
CAS-Nummer: 2361871-36-3
Molekulargewicht: 337.383
InChI-Schlüssel: HSUJWIBCGSHFRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic regulators that play a crucial role in gene expression and are involved in various cellular processes, including inflammation, cell cycle regulation, and apoptosis. CPI-0610 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being investigated in clinical trials.

Wirkmechanismus

N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This leads to the downregulation of genes involved in inflammation and cancer progression, including MYC, a proto-oncogene that is frequently overexpressed in cancer. N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide also induces apoptosis in cancer cells and inhibits the growth of tumor cells in vitro and in vivo.
Biochemical and Physiological Effects:
N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It also inhibits the growth of cancer cells and induces apoptosis in vitro and in vivo. N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has several advantages as a research tool, including its specificity for BET proteins, its ability to downregulate multiple genes involved in cancer progression, and its potential to enhance the efficacy of other anti-cancer agents when used in combination. However, N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide also has some limitations, including its relatively low potency compared to other BET inhibitors, its poor solubility in aqueous solutions, and its potential for off-target effects at high doses.

Zukünftige Richtungen

There are several potential future directions for research on N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective BET inhibitors that can overcome some of the limitations of N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide. Another area of interest is the investigation of the potential of N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide in combination with other anti-cancer agents, particularly immune checkpoint inhibitors. Additionally, the role of BET proteins in other diseases, such as autoimmune disorders and cardiovascular disease, could be explored using N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide as a research tool.

Synthesemethoden

The synthesis of N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, starting with the reaction of 6-cyano-5-methyl-1H-indazole with propargyl bromide to form 6-cyano-5-methyl-1-(prop-2-yn-1-yl)-1H-indazole. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide. The synthesis of N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been described in detail in a research article by Wang et al. (2016).

Wissenschaftliche Forschungsanwendungen

N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies. It inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of genes involved in inflammation and cancer progression. N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to be effective in various types of cancer, including hematological malignancies and solid tumors. It has also been shown to enhance the efficacy of other anti-cancer agents when used in combination.

Eigenschaften

IUPAC Name

N-(6-cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-3-16(24)23-6-4-12(5-7-23)18(25)20-17-14-8-11(2)13(10-19)9-15(14)21-22-17/h3,8-9,12H,1,4-7H2,2H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUJWIBCGSHFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C#N)NN=C2NC(=O)C3CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.